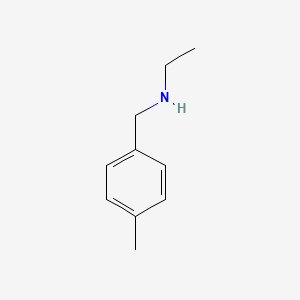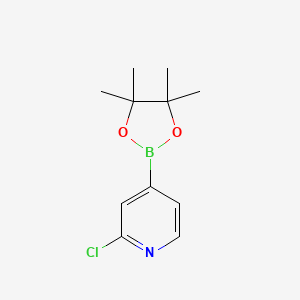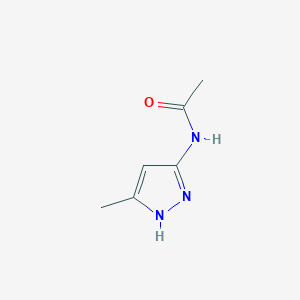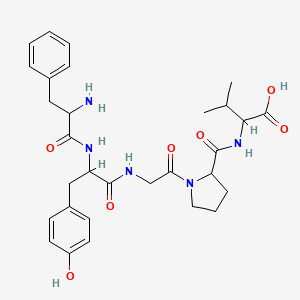
trans-4-Dimethylaminocinnamonitrile
概要
説明
Trans-4-Dimethylaminocinnamonitrile is a chemical compound with the molecular formula C11H12N2 . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 25 bonds. These comprise 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.22638 g/mol . It contains a total of 25 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms .科学的研究の応用
Analytical Chemistry
- Proanthocyanidin Quantification : Trans-4-dimethylaminocinnamonitrile derivatives, specifically DMAC, have been used in an improved colorimetric method for quantifying proanthocyanidins (PACs) in cranberry powders. This method provides a robust and specific assay for total PACs in cranberry samples (Prior et al., 2010).
Material Science
- Nonlinear Optical Properties : Research has shown that derivatives of this compound, such as N-Aryl Stilbazolium Dyes, exhibit significant quadratic nonlinear optical properties. These properties are important for applications in photonic devices and materials (Coe et al., 2002).
Pharmacology
- Enhancing Paracellular Permeability : Methylated N-(4-N,N-dimethylaminocinnamyl) chitosan, a derivative, has been investigated for its effect on increasing cell permeability, demonstrating potential for enhancing intestinal absorption of therapeutic macromolecules (Kowapradit et al., 2010).
Photochemistry
Charge-Transfer Dynamics : Studies on 4-(Dimethylamino)benzonitrile, a related compound, have explored its ultrafast intramolecular charge-transfer process, shedding light on the dynamics of electronic states in photoinduced charge transfer (Rhinehart et al., 2012).
Quadratic Hyperpolarizabilities in Complexes : Research has demonstrated that donor/acceptor-substituted trans-Tetraammineruthenium(II) complexes, involving derivatives of this compound, show large molecular quadratic hyperpolarizabilities, relevant for optical and electronic applications (Coe et al., 1997).
Photoinduced Intramolecular Charge Transfer : Studies have explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, providing insights into the photophysical behavior and potential applications in photochemistry (Yang et al., 2004).
Safety and Hazards
Trans-4-Dimethylaminocinnamonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Trans-4-Dimethylaminocinnamonitrile is a synthetic, ambident anion probe . It has been used as a fluorescent probe for anions in ion chromatography and as a quenching agent for fluorescence . The primary targets of this compound are therefore the anions in a solution, which it binds to during the process of ion chromatography .
Mode of Action
This compound interacts with its targets, the anions, by binding to them. This compound also reacts with electron donor molecules such as acrylonitrile to form a radical cation that can be detected by electron spin resonance (ESR) spectroscopy . The interaction of this compound with its targets results in changes that can be detected and measured, providing valuable information about the anions present in a solution .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with anions and electron donor molecules. By binding to anions, this compound can serve as a probe in ion chromatography, allowing for the detection and measurement of these anions . Additionally, its reaction with electron donor molecules results in the formation of a radical cation, which can be detected by ESR spectroscopy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of dust should be avoided, and contact with skin and eyes should be prevented . The use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation is necessary, and all sources of ignition should be removed . These precautions help ensure the safe and effective use of this compound in ion chromatography and other applications .
生化学分析
Biochemical Properties
Trans-4-Dimethylaminocinnamonitrile has been used as a fluorescent probe for anions in ion chromatography . It also acts as a quenching agent for fluorescence . This compound reacts with electron donor molecules such as acrylonitrile to form a radical cation that can be detected by electron spin resonance (ESR) spectroscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with electron donor molecules. It forms a radical cation that can be detected by ESR spectroscopy . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
特性
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOHKCYDZVRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036230 | |
| Record name | p-(Dimethylamino)cinnamonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-63-6, 31145-02-5 | |
| Record name | 3-[4-(Dimethylamino)phenyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32444-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Dimethylamino)cinnamonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(dimethylamino)cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Dimethylaminocinnamonitrile (contains ca. 15% trans- isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)






![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)




